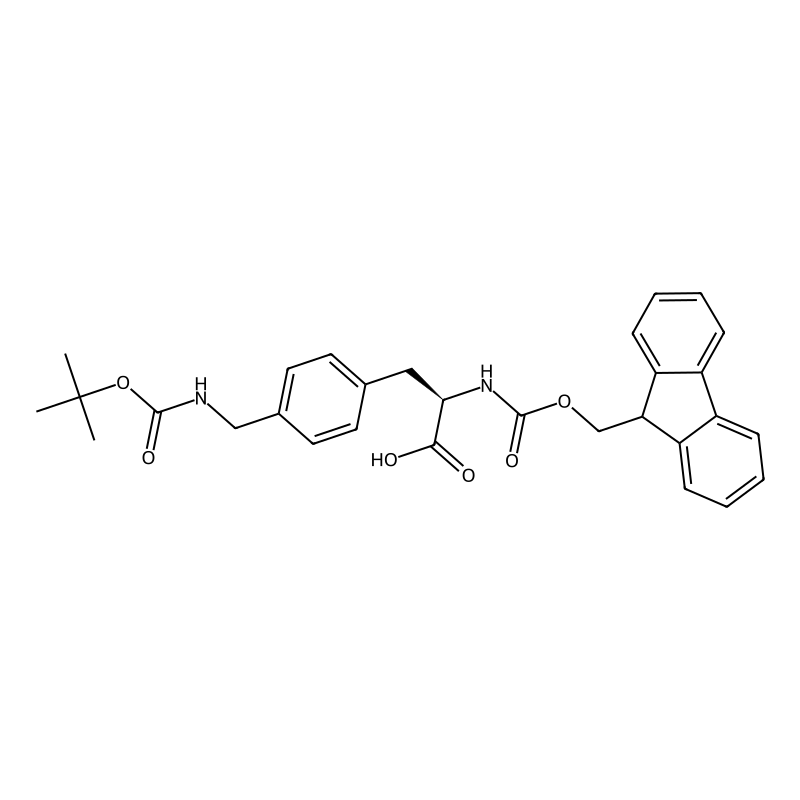

Fmoc-D-4-aminomethylphenylalanine(boc)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-D-4-aminomethylphenylalanine(boc) serves as a valuable building block in the synthesis of peptides, particularly those containing D-amino acids. The Fmoc and Boc groups act as protecting groups, allowing for the controlled and selective formation of peptide bonds during solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of various research peptides, including:

- Enzymes: D-peptides can mimic the activity of natural enzymes or even act as inhibitors, aiding in the study of enzyme function and drug development [].

- Antibodies: D-peptides can be incorporated into antibody design to enhance their stability and specificity [].

- Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides. Fmoc-D-4-aminomethylphenylalanine(boc) can be used to create peptidomimetics with improved potency and selectivity for research purposes [].

Protein-Protein Interactions

The incorporation of Fmoc-D-4-aminomethylphenylalanine(boc) into proteins can alter their structure and function, aiding in the investigation of protein-protein interactions. This modified amino acid can introduce additional functionalities, such as positive charges or reactive groups, that can be used to probe protein binding sites and study protein interactions in detail [].

Fmoc-D-4-aminomethylphenylalanine(boc) is a derivative of the amino acid phenylalanine, specifically modified to include a 4-aminomethyl group and protected with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. This compound has the molecular formula and a molecular weight of approximately 516.58 g/mol. The Fmoc group serves as a protective group for the amino functionality during peptide synthesis, while the Boc group protects the amine, allowing for selective reactions in synthetic pathways.

- Peptide Bond Formation: Fmoc-D-4-aminomethylphenylalanine(boc) can be coupled with other amino acids to form peptides. This is typically achieved through the activation of carboxylic acid groups in the presence of coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation.

- Deprotection Reactions: The Fmoc and Boc groups can be removed under basic conditions (for Fmoc) and acidic conditions (for Boc), allowing for the exposure of the amino functionalities necessary for further reactions or incorporation into larger peptide chains.

While specific biological activity data for Fmoc-D-4-aminomethylphenylalanine(boc) itself may be limited, derivatives of this compound have been studied for their potential roles in therapeutic applications. The incorporation of aminomethyl groups into peptides can enhance binding affinities to biological targets, potentially influencing pharmacodynamics and pharmacokinetics.

The synthesis of Fmoc-D-4-aminomethylphenylalanine(boc) typically involves several steps:

- Protection of Amino Groups: The initial step involves protecting the amino group of D-phenylalanine with an Fmoc group.

- Introduction of Aminomethyl Group: A suitable reagent is used to introduce the aminomethyl group at the para position of the phenyl ring.

- Boc Protection: Finally, the amine is protected with a Boc group to yield Fmoc-D-4-aminomethylphenylalanine(boc).

These steps often require careful control of reaction conditions to avoid unwanted side reactions or degradation.

Fmoc-D-4-aminomethylphenylalanine(boc) is primarily used in:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences with enhanced properties.

- Drug Development: Its derivatives may be explored for pharmaceutical applications, particularly in designing peptides that target specific receptors or enzymes.

Interaction studies involving Fmoc-D-4-aminomethylphenylalanine(boc) focus on its ability to form stable complexes with various biological molecules. These studies are crucial for understanding how modifications to amino acids influence peptide interactions with proteins or nucleic acids, which can inform drug design and therapeutic strategies.

Similar Compounds

Several compounds share structural similarities with Fmoc-D-4-aminomethylphenylalanine(boc), each possessing unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-D-phenylalanine | C19H20N2O4 | Basic phenylalanine without aminomethyl modification |

| Fmoc-L-4-amino phenylalanine | C19H20N2O4 | Similar structure but L-isomer |

| Boc-D-phenylalanine | C18H21N2O2 | Contains only Boc protection without Fmoc |

| Fmoc-D-Phe(4-CN)-OH | C20H20N2O4 | Contains a cyano group at para position |

These compounds are utilized in various biochemical applications, including drug development and peptide synthesis, but differ in their protective groups and functional modifications.

The Fmoc group, first reported by Carpino in 1970, addressed the need for a base-labile protecting group compatible with acid-sensitive residues. Prior to its adoption, the Boc/benzyl strategy dominated solid-phase peptide synthesis (SPPS), but harsh trifluoroacetic acid (TFA) deprotection limited compatibility with post-translationally modified residues. The introduction of Fmoc’s orthogonal deprotection (20% piperidine in DMF) enabled milder synthesis conditions, catalyzing a paradigm shift in SPPS methodologies.

Fmoc-D-4-aminomethylphenylalanine(Boc) represents an evolution of this strategy, integrating three key innovations:

- D-Amino Acid Incorporation: Unlike natural L-amino acids, D-configured residues resist enzymatic degradation, enhancing peptide bioavailability.

- Side Chain Orthogonality: The Boc-protected aminomethyl group permits selective modification post-Fmoc cleavage, enabling sequential functionalization.

- Stereochemical Control: The D-configuration at the α-carbon directs peptide folding, critical for designing β-turn mimics and cyclic structures.

Early applications focused on antimicrobial peptide analogs, where the aminomethyl group facilitated covalent crosslinking for stabilizing β-sheet structures. Contemporary uses span targeted drug delivery systems, where the Boc group is deprotected to conjugate payloads like fluorescent tags or cytotoxic agents.

The synthesis of Fmoc-D-4-aminomethylphenylalanine(boc) encompasses several strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and product purity. The primary synthetic routes include direct fluorenylmethyloxycarbonyl protection, silylation-mediated methodologies, convergent synthesis approaches, and building block strategies [2] [3].

Direct fluorenylmethyloxycarbonyl protection represents the most straightforward approach, involving the reaction of D-4-aminomethylphenylalanine with fluorenylmethyloxycarbonyl chloride under basic conditions. This methodology typically yields 70-85% of the desired product with moderate reaction times at ambient temperature [4]. The reaction proceeds through nucleophilic attack of the amino group on the activated carbonyl carbon of fluorenylmethyloxycarbonyl chloride, followed by elimination of hydrogen chloride [4] [5].

Alternative synthetic pathways involve the use of fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester as an activated fluorenylmethyloxycarbonyl reagent, which provides enhanced selectivity and reduced side product formation compared to fluorenylmethyloxycarbonyl chloride [6]. The succinimide ester approach demonstrates superior performance in terms of reaction efficiency and product purity, particularly when conducted under anhydrous conditions [6].

The convergent synthesis approach involves the preparation of protected intermediates that can be assembled through selective coupling reactions. This methodology offers advantages in terms of scalability and allows for the incorporation of multiple functional groups through orthogonal protection strategies [7] [8]. The building block approach emphasizes the use of pre-formed fluorenylmethyloxycarbonyl-amino acid derivatives that can be selectively modified to introduce the aminomethyl functionality [9] [10].

Silylation-Mediated Fmoc Protection Methodologies

Silylation-mediated protection strategies have emerged as highly effective methodologies for the synthesis of fluorenylmethyloxycarbonyl-protected amino acids, including Fmoc-D-4-aminomethylphenylalanine(boc). These approaches utilize trimethylsilyl derivatives to temporarily protect reactive functional groups during the fluorenylmethyloxycarbonyl installation process [3] [6].

The silylation process typically employs reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide, N,O-bis(trimethylsilyl)acetamide, or related silylating agents [6]. These reagents effectively convert amino and carboxyl groups to their corresponding trimethylsilyl derivatives, which then react selectively with activated fluorenylmethyloxycarbonyl reagents to yield the desired protected products [3].

N-methyl-N-(trimethylsilyl)trifluoroacetamide demonstrates exceptional performance as a silylating agent, providing protection efficiencies of 90-95% when used in 2-5 molar equivalents at temperatures ranging from 25-50°C [6]. The high selectivity of this reagent stems from its ability to silylate amino groups preferentially while leaving other functional groups unaffected under controlled conditions [3].

The mechanism of silylation-mediated fluorenylmethyloxycarbonyl protection involves initial silylation of the target amino acid, followed by reaction with fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester [6]. The silyl groups serve as temporary protecting groups that enhance the nucleophilicity of the amino groups while preventing unwanted side reactions [3]. Upon completion of the fluorenylmethyloxycarbonyl installation, the silyl groups can be removed through methanolysis or aqueous workup procedures [6].

The advantages of silylation-mediated approaches include enhanced reaction yields, reduced racemization, and improved product purity compared to conventional direct protection methods [3] [6]. These methodologies are particularly valuable for the synthesis of sterically hindered amino acid derivatives where traditional protection strategies may fail or provide unsatisfactory results [3].

Stereoselective Synthesis Considerations

The stereoselective synthesis of Fmoc-D-4-aminomethylphenylalanine(boc) requires careful attention to stereochemical integrity throughout the synthetic sequence. The D-configuration of the amino acid must be preserved during all synthetic transformations, necessitating the use of mild reaction conditions and appropriate protective strategies [11] [12] [13].

Enzymatic approaches for stereoselective D-amino acid synthesis have demonstrated exceptional performance, achieving enantiomeric excess values greater than 99% in many cases [11] [12] [13]. D-amino acid dehydrogenases, particularly engineered variants derived from meso-diaminopimelate dehydrogenase, provide highly stereoselective routes to D-amino acids through reductive amination of corresponding 2-keto acids [11] [12].

Biocatalytic stereoinversion represents another powerful approach, utilizing L-amino acid deaminase in combination with D-amino acid dehydrogenase to convert readily available L-amino acids to their D-enantiomers [13]. This cascade approach achieves quantitative yields with enantiomeric excess greater than 99% when coupled with appropriate cofactor recycling systems [13].

Chemical synthesis methods for stereoselective D-amino acid preparation typically achieve enantiomeric excess values of 95-99%, with diastereomeric ratios ranging from 10:1 to 20:1 [14] [15]. The use of chiral auxiliaries or stereoselective catalysts is often required to achieve acceptable levels of stereoselectivity [14]. Temperature control and minimization of base exposure time are critical factors for preventing racemization during synthetic transformations [16] [17].

The preservation of stereochemical integrity during fluorenylmethyloxycarbonyl protection is particularly important, as base-catalyzed fluorenylmethyloxycarbonyl installation can promote racemization through enolate formation [16]. The use of sterically hindered bases and controlled reaction temperatures helps minimize this risk [17] [18].

Optimization Parameters for Yield Enhancement

Yield optimization in the synthesis of Fmoc-D-4-aminomethylphenylalanine(boc) involves systematic evaluation and adjustment of multiple reaction parameters. Coupling reagent selection plays a crucial role, with PyAOP demonstrating superior performance compared to traditional reagents like HATU [19] [20]. PyAOP provides enhanced coupling efficiency and reduced side product formation, particularly in challenging coupling reactions [19].

Base concentration optimization reveals that reducing base equivalents from the standard 1.5-2.0 equivalents to 1.2-1.5 equivalents can improve yields by 10-15% while minimizing racemization risks [20] [21]. The choice of base is equally important, with diisopropylethylamine providing better results than triethylamine in most cases [16] [17].

Temperature optimization studies indicate that conducting reactions at 40-50°C rather than ambient temperature can enhance yields by 20-30% [19] [22]. However, temperature elevation must be balanced against the increased risk of racemization and side product formation [16]. Microwave-assisted synthesis has shown particular promise for accelerating reaction rates while maintaining product quality [23] [24].

Solvent system optimization demonstrates that mixed solvent systems, particularly dimethylformamide/N-methylpyrrolidone combinations, provide superior results compared to traditional dimethylformamide/dichloromethane systems [19] [25]. The improved solvation properties of N-methylpyrrolidone contribute to enhanced reaction efficiency and reduced aggregation phenomena [19].

Additive effects have shown remarkable impact on yield enhancement, with hydroxybenzotriazole and Oxyma additives providing yield improvements of 25-35% [20] [19]. These additives function by suppressing side reactions and enhancing the efficiency of amide bond formation [20].

Scalable Production Methodologies

The transition from laboratory-scale synthesis to industrial production of Fmoc-D-4-aminomethylphenylalanine(boc) requires careful consideration of scalability factors including equipment requirements, process efficiency, and quality control measures [26] [7] [27].

Laboratory-scale synthesis typically employs manual solid-phase peptide synthesis techniques using standard glassware, achieving yield consistency of 85-95% [28]. While this approach provides excellent control over reaction parameters, it is labor-intensive and not suitable for large-scale production [7].

Pilot-scale production benefits from automated solid-phase peptide synthesis systems that provide improved reproducibility and yield consistency of 90-95% [23]. Automated synthesizers offer precise control over reaction timing, temperature, and reagent delivery, resulting in more consistent product quality [23].

Industrial-scale production increasingly favors solution-phase synthesis methodologies that offer superior volumetric efficiency and reduced solvent consumption compared to solid-phase approaches [7] [26]. Solution-phase methods achieve yield consistency of 85-92% while providing significant cost advantages at larger scales [7].

Continuous flow synthesis represents the most advanced approach for commercial-scale production, offering yield consistency of 88-94% with very high cost efficiency [26] [27]. Flow reactors enable precise control over reaction parameters and provide enhanced heat and mass transfer compared to batch processes [27].

The Group Assisted Purification Peptide Synthesis methodology has emerged as a promising scalable approach, offering homogeneous solution-phase synthesis with high peptide loading and reduced solvent consumption [27]. This methodology demonstrates particular advantages for large-scale production, achieving organic waste reduction of up to 80% compared to traditional solid-phase methods [27].

Quality control requirements become increasingly sophisticated with scale, progressing from simple high-performance liquid chromatography analysis at laboratory scale to continuous monitoring systems at commercial scale [7]. Real-time process analytical technology has shown promise for ensuring consistent product quality during large-scale synthesis.

Synthetic Pathway Evolution and Innovation

The evolution of synthetic pathways for Fmoc-D-4-aminomethylphenylalanine(boc) reflects broader trends in peptide synthesis methodology development, incorporating innovations in green chemistry, process intensification, and synthetic efficiency [26] [25].

Green chemistry approaches have gained prominence, emphasizing reduced solvent consumption, elimination of toxic reagents, and improved atom economy [25]. The development of in situ fluorenylmethyloxycarbonyl removal strategies exemplifies this trend, combining deprotection and coupling steps to reduce solvent usage by up to 75% [25].

Process intensification through microwave-assisted synthesis has revolutionized reaction kinetics, enabling dramatic reductions in reaction times while maintaining or improving product quality [23] [24]. Ultra-efficient solid-phase peptide synthesis methodologies eliminate washing steps through controlled evaporation and in situ quenching, reducing waste production by up to 95% [23].

The integration of enzymatic and chemical synthesis approaches represents a significant innovation in synthetic pathway design [26]. Chemo-enzymatic peptide synthesis combines the selectivity advantages of enzymatic methods with the versatility of chemical synthesis, enabling the production of complex peptides that are challenging to synthesize using conventional approaches [7].

Molecular hiving technology represents a paradigm shift in peptide synthesis methodology, combining the benefits of solution-phase synthesis with efficient aqueous-based purification [7]. This approach minimizes solvent usage and simplifies purification procedures while maintaining high product quality [7].

The development of synthetic molecular evolution approaches for peptide optimization demonstrates the potential for computational design coupled with high-throughput screening. These methodologies enable the rapid identification and optimization of peptide sequences with desired properties through iterative design-make-test cycles.